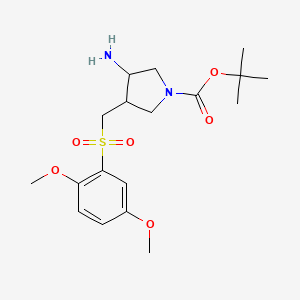

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine core with (3R,4R) stereochemistry, a tert-butyl carbamate group at position 1, an amino group at position 3, and a sulfonylmethyl substituent at position 4 bearing a 2,5-dimethoxyphenyl moiety. Though direct pharmacological data for this compound is unavailable, structurally related pyrrolidine derivatives are noted for applications in medicinal chemistry, including serotonin reuptake inhibition (SSRI) activity .

Properties

Molecular Formula |

C18H28N2O6S |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3 |

InChI Key |

XDKXOJBTCIHJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, the amino group, and the sulfonylmethyl group. Common reagents used in these reactions include tert-butyl chloroformate, 2,5-dimethoxybenzenesulfonyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Sulfonylation and Protection/Deprotection Reactions

The sulfonylmethyl group and tert-butyl carbamate are critical for controlled reactivity. Key transformations include:

-

Mechanistic Insight : Sulfonylation proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, while TFA-mediated deprotection involves acidolysis of the Boc group .

Nucleophilic Substitution and Coupling Reactions

The amino group and sulfonylmethyl substituent enable cross-coupling and substitution:

Oxidation and Reduction Reactions

The pyrrolidine ring and sulfonyl group participate in redox transformations:

Stereospecific Modifications

The compound’s stereochemistry directs regioselective reactions:

-

Example : Acidic hydrolysis (40% H₂SO₄) yields 2,3-cis diastereomers, while basic conditions favor 2,3-trans products .

Functional Group Interconversion

The sulfonylmethyl group undergoes further derivatization:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Sulfonamide Cleavage | LiAlH₄, THF, reflux | Reduces sulfonamide to thiol | |

| Sulfonate Esterification | R-OH, DCC, DMAP | Converts sulfonic acid to esters for prodrug design |

Stability and Side Reactions

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The SnAP reagent’s tributylstannyl group enables metal-mediated cross-coupling, a feature absent in other analogs .

Stereochemical Considerations :

- All listed compounds except ’s derivative specify (3R,4R) stereochemistry, which may influence chiral recognition in biological systems.

Synthetic Routes :

- The SSRI candidate () was synthesized via Suzuki-Miyaura coupling, while the SnAP reagent () likely involves stannylation steps. The target compound’s synthesis may require sulfonylation and stereoselective amination.

Research Findings and Implications

- Pharmacological Potential: The 2,5-dimethoxyphenyl group in the target compound and ’s SSRI candidate suggests possible serotonin transporter affinity. However, the sulfonylmethyl group may alter pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to analogs .

- Amino vs. hydroxyl groups () may affect basicity and interaction with biological targets.

Biological Activity

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring with various functional groups that may influence its interaction with biological systems. Understanding its biological activity is essential for assessing its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O6S |

| Molecular Weight | 400.49 g/mol |

| IUPAC Name | tert-butyl 3-amino-4-((2,5-dimethoxyphenyl)sulfonylmethyl)pyrrolidine-1-carboxylate |

| CAS Number | 1253789-88-6 |

The compound's structure includes a tert-butyl group, an amino group, and a sulfonylmethyl group attached to a pyrrolidine ring, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation and function.

- Receptor Modulation : It can modulate receptor functions, potentially affecting signal transduction pathways involved in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : Research has indicated that related compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Enzyme Interaction Studies : A study demonstrated that compounds with similar structures can effectively inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may possess similar properties .

- Receptor Binding Assays : Preliminary binding assays indicate that this compound may interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. Such interactions could lead to downstream effects on cellular responses .

Biological Activity Summary

| Activity | Description |

|---|---|

| Anticancer Potential | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Receptor Interaction | Potential modulation of GPCRs |

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.

- Structural Modifications : Modifying the compound’s structure to enhance its potency and selectivity for specific biological targets.

- Mechanistic Studies : Elucidating the detailed mechanisms of action through advanced biochemical assays and molecular modeling.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Temperature control : Maintaining 0–20°C prevents side reactions (e.g., sulfonate hydrolysis) .

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the pyrrolidine intermediate .

- Solvent choice : Dichloromethane offers high solubility for sulfonyl chlorides and minimizes byproduct formation .

Basic: What spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm backbone structure and substituent integration (e.g., tert-butyl at δ ~1.4 ppm, sulfonyl methylene at δ ~3.5–4.0 ppm) .

- Mass spectrometry : HRMS (High-Resolution MS) validates molecular weight (±5 ppm accuracy), while ESI-MS detects impurities .

Q. Advanced: How can NMR coupling constants resolve stereochemical ambiguity?

- Vicinal coupling (J values) : The (3R,4R) configuration results in distinct values (e.g., 8–10 Hz for trans-diaxial protons in pyrrolidine) .

- NOESY/ROESY : Nuclear Overhauser effects between the sulfonylmethyl group and adjacent protons confirm spatial arrangement .

Basic: What purification techniques are suitable for isolating this compound?

Q. Advanced: How to troubleshoot low yields during Boc deprotection?

- Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) cleaves Boc groups efficiently without degrading the sulfonate .

- Reaction monitoring : TLC (Rf ~0.16 in ethanol/chloroform) ensures complete deprotection before quenching .

Basic: What safety precautions are required when handling this compound?

Q. Advanced: How to mitigate racemization during functionalization of the amino group?

- Low-temperature reactions : Conduct acylations or alkylations at 0–5°C to minimize epimerization .

- Bulky reagents : Use tert-butoxycarbonyl (Boc) or Fmoc groups to sterically hinder racemization .

Basic: What solvents are optimal for storing this compound?

Q. Advanced: How does the 2,5-dimethoxyphenylsulfonyl group influence reactivity?

- Electron-withdrawing effects : The sulfonyl group activates adjacent methylene for nucleophilic substitution (e.g., SN2) .

- Steric hindrance : Methoxy substituents reduce aggregation in polar solvents, enhancing solubility for kinetic studies .

Basic: How to validate enantiomeric excess (ee) after synthesis?

Q. Advanced: What mechanistic insights explain regioselectivity in sulfonylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.